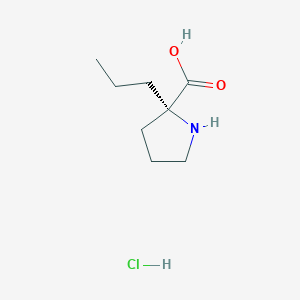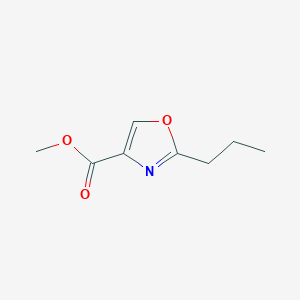
5-bromo-6-(methylsulfanyl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-(methylthio)-1H-benzo[d]imidazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(methylthio)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the bromination of 6-(methylthio)-1H-benzo[d]imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-6-(methylthio)-1H-benzo[d]imidazole may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-(methylthio)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group to a thiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include 6-(methylthio)-1H-benzo[d]imidazole derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include 5-bromo-6-(methylsulfinyl)-1H-benzo[d]imidazole and 5-bromo-6-(methylsulfonyl)-1H-benzo[d]imidazole.
Reduction Reactions: Products include 6-(methylthio)-1H-benzo[d]imidazole and 5-bromo-6-(thiol)-1H-benzo[d]imidazole.
Scientific Research Applications
5-bromo-6-(methylthio)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Research: The compound is used in studies to investigate the biological pathways and mechanisms of action of benzimidazole derivatives.
Agriculture: It is explored for its potential use as a fungicide or pesticide due to its ability to inhibit the growth of certain pathogens.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is essential for cell division, making them effective anticancer agents. The compound may also interact with other cellular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-benzo[d]imidazole: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
6-(methylthio)-1H-benzo[d]imidazole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
5-chloro-6-(methylthio)-1H-benzo[d]imidazole: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Uniqueness
5-bromo-6-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
6-bromo-5-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2S/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11) |
InChI Key |
PEFKWVHQYIHHFD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C2C(=C1)N=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


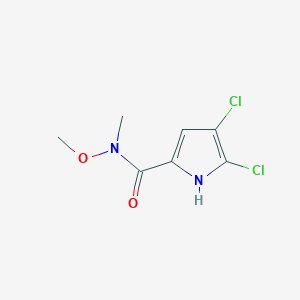
![N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11718945.png)
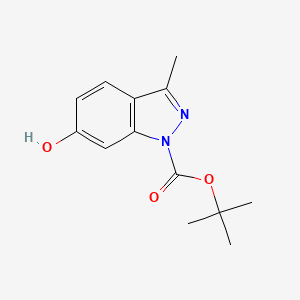
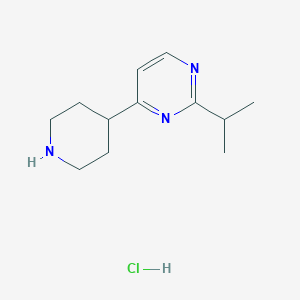


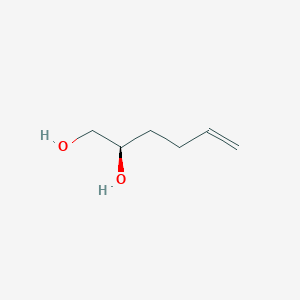
![N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B11718990.png)
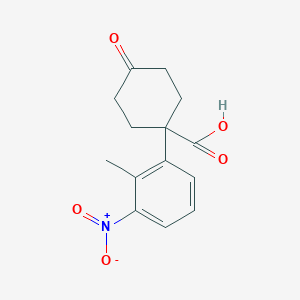

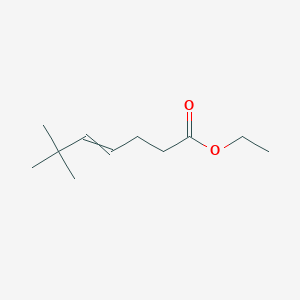
![2-Chloro-5-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11719001.png)
